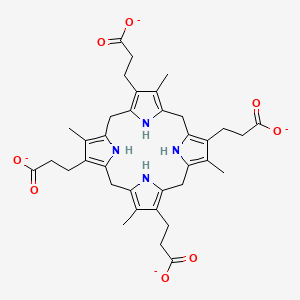
coproporphyrinogen I(4-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coproporphyrinogen I(4-) is the cyclic tetrapyrrole anion formed by loss of a proton from each of the four carboxy groups of coproporphyrinogen I. It is a conjugate base of a coproporphyrinogen I.
化学反応の分析
Coproporphyrinogen Oxidase (CPOX) and Coproporphyrinogen I(4-)
Coproporphyrinogen oxidase (CPOX) is an enzyme that catalyzes the decarboxylation of coproporphyrinogen-III to protoporphyrinogen-IX in heme biosynthesis .
CPOX catalyzes the oxidative decarboxylation of propionic acid side chains on rings A and B of coproporphyrinogen-III to vinyl groups, yielding protoporphyrinogen-IX . This is a two-step reaction where the first carboxyl group is removed to produce harderoporphyrinogen .
Impact of Mercury (Hg2+) on Coproporphyrinogen I(4-)
Mercury (Hg2+) inhibits the conversion of harderoporphyrinogen to protoporphyrinogen in both CPOX and CPOX4 reactions, also promoting coproporphyrinogen accumulation by both enzymes . Hg2+ inhibits the second decarboxylation step (harderoporphyrinogen to protoporphyrinogen-IX) in the CPOX enzymatic reactions .
Coproporphyrin-I as a Biomarker
Coproporphyrin-I has been investigated as an endogenous biomarker of organic anion transporting polypeptide (OATP) 1B . Studies have determined coproporphyrin-I concentrations to evaluate the OATP1B inhibitory potential of drugs .
Role of Coproporphyrins in Multidrug Resistance-Associated Protein (MRP)
Coproporphyrins (CP)-I and CP-III are endogenous biomarkers for organic anion transporting polypeptides (OATPs) and substrates of multidrug resistance-associated protein (MRP/Mrp) 2 and 3 .
Kinetic Studies of Mercury(II)-Coproporphyrin-I
The reaction between coproporphyrin-I (CPI) and mercury(II) has been studied spectrophotometrically to determine kinetic and equilibrium constants. Mercury(II) accelerates the incorporation reaction .
Coproporphyrinogen III
Coproporphyrinogen III is a fundamental skeleton of four pyrrole nuclei united through the alpha-positions by four methine groups .
特性
分子式 |
C36H40N4O8-4 |
|---|---|
分子量 |
656.7 g/mol |
IUPAC名 |
3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C36H44N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)/p-4 |
InChIキー |
WIUGGJKHYQIGNH-UHFFFAOYSA-J |
正規SMILES |
CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)[O-])N2)C)CCC(=O)[O-])C)CCC(=O)[O-])C)CCC(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















